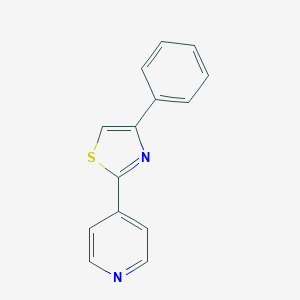

4-Phenyl-2-(4-pyridyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWADCDCAPDAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353340 | |

| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106950-18-9 | |

| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106950-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 2 4 Pyridyl Thiazole and Derivatives

Classic Hantzsch Thiazole (B1198619) Synthesis for Pyridyl-Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and versatile method for the preparation of thiazole rings. bepls.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. This reaction forms the basis for several synthetic approaches to pyridyl-thiazoles.

A primary and direct application of the Hantzsch synthesis for the target scaffold involves the reaction of a pyridine-containing thioamide with a phenacyl bromide. For instance, the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles can be achieved through the condensation of 4-bromoacetylpyridine with a substituted N-phenylthiourea. nih.gov This reaction directly installs the desired pyridyl and phenyl moieties onto the thiazole ring.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Bromoacetylpyridine | Substituted N-phenylthiourea | N-phenyl-4-(pyridin-4-yl)thiazole | nih.gov |

| Phenacyl bromide | Isonicotinamide (Thioamide form) | 4-Phenyl-2-(4-pyridyl)thiazole | Inferred |

This interactive table summarizes the reactants for the Hantzsch synthesis of pyridyl-thiazoles.

Research has demonstrated that this condensation can be efficiently carried out, with variations in reaction conditions influencing the yield and purity of the final product. nih.gov

The reaction involving the cyclization of 2-aminothiophenol (B119425) with pyridine (B92270) derivatives, such as pyridinecarboxaldehydes, is a well-established method in heterocyclic synthesis. However, it is crucial to note that this reaction leads to the formation of 2-pyridylbenzothiazoles , a class of compounds structurally distinct from this compound. mdpi.comresearchgate.net In this reaction, the benzene (B151609) ring of 2-aminothiophenol fuses with the newly formed thiazole ring.

For example, refluxing pyridine aldehyde derivatives with 2-aminothiophenol in ethanol (B145695) results in the corresponding 2-pyridylbenzothiazole. mdpi.com This method, while important for the synthesis of benzothiazoles, is not a direct route to the specific scaffold of this compound.

A common and versatile strategy in the synthesis of complex thiazole derivatives involves the initial preparation of a simpler thiazole core, which is then further functionalized. The synthesis of 2-amino-4-substituted phenyl thiazoles serves as a prime example of this approach. These compounds are valuable intermediates that can be subsequently modified to introduce the desired pyridyl group at the 2-position.

The synthesis of these intermediates is typically achieved through the classic Hantzsch reaction, where a substituted phenacyl bromide is reacted with thiourea (B124793). nih.gov A variety of substituted phenacyl bromides can be employed to generate a library of 2-amino-4-arylthiazoles. semanticscholar.org

| Phenacyl Bromide Derivative | Product |

| 2-Bromoacetophenone (B140003) | 2-Amino-4-phenylthiazole (B127512) |

| 4'-Bromo-2-bromoacetophenone | 2-Amino-4-(4-bromophenyl)thiazole |

| 4'-Chloro-2-bromoacetophenone | 2-Amino-4-(4-chlorophenyl)thiazole |

This interactive table shows examples of 2-amino-4-substituted phenyl thiazoles synthesized via the Hantzsch reaction.

Once obtained, the 2-amino group of these intermediates can undergo a range of chemical transformations, such as Sandmeyer-type reactions or cross-coupling reactions, to introduce the 4-pyridyl moiety.

Advanced and Environmentally Conscious Synthetic Pathways

In recent years, there has been a significant shift towards the development of synthetic methodologies that are not only efficient but also environmentally friendly. These advanced pathways often involve the use of alternative energy sources, greener solvents, and catalytic systems to minimize waste and energy consumption.

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis, has emerged as a powerful tool in organic chemistry. While specific examples for the direct synthesis of this compound using this approach are not yet widely reported, the chemoenzymatic synthesis of thiazole derivatives, in general, has been successfully demonstrated.

A novel one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. mdpi.comrsc.org This method involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates under mild, enzyme-catalyzed conditions, affording high yields of thiazole derivatives. mdpi.comrsc.org Another study has shown that lipase (B570770) can be an effective and environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazole derivatives from aryl ethanones and thioamides, often assisted by ultrasound. sysrevpharm.org

These enzymatic approaches offer several advantages, including high selectivity, mild reaction conditions, and the use of biodegradable catalysts, making them a promising avenue for the future synthesis of complex thiazoles like this compound.

| Enzyme | Reactants | Product Class | Reference |

| Trypsin from porcine pancreas (PPT) | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Thiazole derivatives | mdpi.comrsc.org |

| Lipase | Aryl ethanones, KBrO₃, Thioamide | 2,4-Disubstituted thiazole derivatives | sysrevpharm.org |

This interactive table summarizes chemoenzymatic approaches to thiazole synthesis.

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. Furthermore, the development of solvent-free reaction conditions aligns with the principles of green chemistry by reducing volatile organic waste.

A notable example in the context of pyridyl-thiazole synthesis is the fast and solvent-free method for the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles. nih.gov This method utilizes the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation, achieving good to excellent yields within minutes without the need for a catalyst. nih.gov This approach is not only efficient but also significantly reduces the environmental impact of the synthesis. The use of microwave irradiation has also been reported in other Hantzsch thiazole syntheses, highlighting its broad applicability.

The following table compares conventional heating with microwave-assisted synthesis for N-phenyl-4-(pyridin-4-yl)thiazoles:

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 8 hours | Lower | Reflux in methanol | |

| Microwave Irradiation | 5 minutes | Good to Excellent | Solvent-free, no catalyst | nih.gov |

This interactive table compares conventional and microwave-assisted synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles.

Synthesis of Specific this compound Analogs

The synthesis of analogs of this compound often employs variations of the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.

The introduction of a carboxylic acid group at the 5-position of the thiazole ring is a key modification. While direct synthesis routes for this compound-5-carboxylic acid are established, analogous synthetic strategies provide insight into the functionalization of this position. For instance, the synthesis of similar isothiazole (B42339) carboxylic acids has been achieved by reacting a carboxamide precursor with sodium nitrite (B80452) in trifluoroacetic acid, yielding the desired carboxylic acid in high yields. mdpi.com This method of converting a carboxamide to a carboxylic acid represents a potential pathway for accessing these derivatives. mdpi.com Another general approach involves the hydrolysis of a corresponding ester, which is a common intermediate in Hantzsch-type syntheses.

A series of 4-methyl-2-(pyridin-4-yl)thiazole-5-yl-azole systems have been synthesized starting from a core thiazole structure. farmaciajournal.comfarmaciajournal.com The initial step is a Hantzsch reaction between pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate in refluxing ethanol. farmaciajournal.comresearchgate.net This reaction forms the intermediate ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. farmaciajournal.comresearchgate.net

This ethyl ester is then converted into 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide through hydrazinolysis with hydrazine (B178648) hydrate. farmaciajournal.comresearchgate.net This carbohydrazide (B1668358) is a versatile intermediate for the construction of various azole rings at the 5-position of the thiazole. For example, it can be cyclized with various reagents to form 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties attached to the thiazole core. farmaciajournal.com

Table 1: Synthesis of the Key Intermediate for Azole Systems

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Pyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |

The general and widely used method for synthesizing 2-pyridyl 4-phenyl-thiazoles is the Hantzsch reaction. derpharmachemica.com This synthesis involves the condensation of an α-haloketone, such as 2-bromoacetophenone, with a suitable thioamide. researchgate.net For the synthesis of this compound, 2-bromoacetophenone would be reacted with pyridine-4-carbothioamide. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. farmaciajournal.com This approach allows for the introduction of various substituents on the phenyl ring by starting with appropriately substituted α-bromoacetophenones. universalprint.org

Derivatization Strategies for Structural Diversification

Structural diversification of the this compound scaffold is crucial for exploring its chemical space. This is achieved by modifying the core structure at various positions, particularly at the 2-amino position (if present) and on the peripheral phenyl and pyridyl rings.

When the thiazole scaffold contains a 2-amino group, this position serves as a primary handle for derivatization. The 2-amino group can undergo a variety of chemical transformations to introduce diverse functional groups. mdpi.com

Common derivatization strategies include:

Amide Formation: The amino group can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids (e.g., using EDCI as a coupling agent) to form amide derivatives. nih.gov For example, 2-amino-5-(4-acetylphenylazo)-thiazole can be acetylated with acetic anhydride (B1165640) or reacted with benzoyl chloride to yield the corresponding N-acetylated and benzoyl amino derivatives. nih.gov

Urea (B33335) and Thiourea Formation: Reaction of the 2-aminothiazole (B372263) with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. nih.gov

Schiff Base Formation: Condensation with various aldehydes can furnish the corresponding Schiff bases (imines). nih.gov

Table 2: Examples of Reagents for 2-Amino Thiazole Derivatization

| Reagent Class | Specific Reagent Example | Resulting Functional Group |

|---|---|---|

| Acid Anhydride | Acetic Anhydride | N-acetyl |

| Acid Chloride | Benzoyl Chloride | N-benzoyl |

| Isocyanate | Phenyl Isocyanate | Phenyl urea |

| Isothiocyanate | Benzoyl Isothiocyanate | Benzoyl thiourea |

Functionalization of the phenyl and pyridyl rings is typically achieved by incorporating substituted precursors into the initial thiazole synthesis. nih.gov By using substituted phenacyl bromides or substituted pyridine carbothioamides in the Hantzsch reaction, a wide array of functional groups can be introduced onto these aromatic rings. nih.gov

For example, starting with a 4-bromacetophenone and thiourea leads to the formation of 2-amino-4-(4-bromophenyl)thiazole. universalprint.org Similarly, using benzonitriles with various substituents as starting materials, which are then converted to the corresponding thioamides, allows for the introduction of groups like trifluoromethyl onto the phenyl ring of the final thiazole product. derpharmachemica.com This strategy allows for the systematic modification of electronic and steric properties of the molecule. nih.gov While direct functionalization of the pre-formed heterocyclic system is possible through modern cross-coupling reactions, the use of functionalized building blocks remains a more common and straightforward approach. derpharmachemica.com

Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrimidinone, Pyrazole)

The molecular hybridization approach, which combines two or more pharmacologically active heterocyclic scaffolds into a single molecule, is a prominent strategy in medicinal chemistry. This technique aims to develop novel compounds with potentially enhanced efficacy, reduced toxicity, or the ability to modulate multiple biological targets simultaneously. The this compound core has been identified as a valuable building block for such hybridization, with significant research focusing on its linkage to other important heterocycles like pyrimidinone and pyrazole (B372694). researchgate.net

The synthesis of thiazole-pyrimidinone hybrids typically involves a multi-step approach that first constructs the pyrimidinone core, followed by the formation of the thiazole ring.

A common and well-established method for synthesizing the pyrimidinone unit is the Biginelli reaction . wikipedia.orgorganic-chemistry.org This one-pot, three-component condensation involves an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, catalyzed by an acid. wikipedia.orgsennosbiotech.com This reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones (DHPMs), which serve as versatile intermediates. sennosbiotech.com

Once the pyrimidinone scaffold is obtained, it can be functionalized to enable the attachment of the thiazole ring. A subsequent Hantzsch thiazole synthesis is frequently employed. researchgate.net This involves the condensation of a pyrimidinone derivative bearing an α-haloketone moiety with a thioamide. For instance, pyrimidine-2-thiones, synthesized via the Biginelli reaction, can be condensed with substituted 2-bromo-1-phenylethanone derivatives to yield thiazolo[3,2-a]pyrimidine compounds. researchgate.net This strategy effectively fuses the two heterocyclic systems.

Table 1: General Synthetic Strategy for Thiazole-Pyrimidinone Hybrids

| Step | Reaction Name | Reactants | Product | Purpose |

| 1 | Biginelli Reaction | Aryl aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone (DHPM) | Construction of the core pyrimidinone ring. wikipedia.org |

| 2 | Functionalization | DHPM, Halogenating Agent | α-Haloacetyl-DHPM | Introduction of a reactive site for thiazole synthesis. researchgate.net |

| 3 | Hantzsch Synthesis | α-Haloacetyl-DHPM, Thioamide | Thiazole-Pyrimidinone Hybrid | Formation and attachment of the thiazole ring. researchgate.net |

Several synthetic routes have been developed for conjugating the 4-phenylthiazole (B157171) moiety with pyrazole rings, often leveraging well-known named reactions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for creating thiazole-pyrazole hybrids. researchgate.netresearchgate.net This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. The versatility of this reaction allows for two primary approaches:

Reaction of a Pyrazole-Carbothioamide with an α-Haloacetophenone : In this strategy, a pre-formed pyrazole ring, functionalized as a pyrazole-1-carbothioamide, is reacted with an α-bromoacetophenone derivative (phenacyl bromide). This reaction constructs the thiazole ring, linking it directly to the nitrogen of the pyrazole. This approach has been successfully used to generate a variety of 4-phenyl-2-(pyrazol-1-yl)thiazole derivatives. nih.govacs.org

Reaction of a Pyrazolyl-ketone with a Thioamide : An alternative route involves using a ketone substituted with a pyrazole ring as the starting material. This intermediate is first halogenated at the α-position and then reacted with a thioamide, such as thiourea, to form the desired thiazole-pyrazole hybrid.

Table 2: Hantzsch Synthesis for Thiazolyl-Pyrazoline Hybrids

| Starting Pyrazole Derivative | α-Haloketone | Reaction Conditions | Resulting Hybrid Scaffold |

| Pyrazole-1-carbothioamide | Substituted Phenacyl Bromide | Reflux in ethanol or DMF | 2-(Pyrazol-1-yl)-4-phenylthiazole |

| Thioamide/Thiourea | α-Halo-pyrazolyl-ketone | Reflux in ethanol | 4-(Pyrazol-yl)-thiazole derivative |

Data compiled from studies on thiazole-pyrazoline conjugates. nih.govacs.org

Vilsmeier-Haack Reaction Pathway

An alternative methodology for creating pyrazole-thiazole hybrids involves first forming a hydrazone from a thiazole precursor, which is then cyclized and formylated using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). jocpr.com

This synthesis proceeds in two main steps:

Hydrazone Formation : A 2-hydrazino-4-phenylthiazole (B1196766) intermediate is condensed with a ketone, such as acetophenone (B1666503). This reaction, typically refluxed in ethanol with a catalytic amount of acetic acid, yields the corresponding acetophenone hydrazone, which can be considered a pyrazoline intermediate. jocpr.com

Cyclization and Formylation : The isolated hydrazone is then treated with the Vilsmeier-Haack reagent (DMF/POCl₃). This reagent facilitates the cyclization of the pyrazoline into a stable pyrazole ring while simultaneously introducing a formyl (-CHO) group at the 4-position of the newly formed pyrazole. jocpr.comresearchgate.netrsc.org This method has been used to successfully synthesize compounds like 2-(4'-formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole. jocpr.com

Table 3: Vilsmeier-Haack Synthesis of a 2-(Pyrazol-1-yl)-4-phenylthiazole Derivative

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Hydrazino-4-phenylthiazole | Acetophenone | Ethanol, Acetic Acid (cat.), Reflux | Acetophenone-(4-phenylthiazol-2-yl)-hydrazone |

| 2 | Acetophenone-(4-phenylthiazol-2-yl)-hydrazone | Vilsmeier-Haack Reagent (DMF/POCl₃) | Heat (80-85 °C) | 2-(4'-Formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole |

This synthetic route provides a formylated pyrazole ring attached to the thiazole core. jocpr.com

Chemical Reactivity and Transformation of 4 Phenyl 2 4 Pyridyl Thiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally considered an electron-deficient system, which can make it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, substitution is possible, with theoretical calculations predicting the order of electrophilic reactivity at the unoccupied positions of a simple thiazole ring to be 5 > 2 > 4. ijper.org In 4-Phenyl-2-(4-pyridyl)thiazole, positions 2 and 4 are already substituted, making the C5 position the primary site for electrophilic attack. ijper.orgacs.org This regioselectivity has been demonstrated in various reactions, including halogenation and formylation. researchgate.netudayton.edu For instance, direct electrophilic halogenation has been successfully performed on related thiazole systems, which were previously thought to be inert to such reactions. udayton.edu

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com Studies on 4-phenyl-2-aminothiazole derivatives, which are structurally related to this compound, show that formylation is highly dependent on the substituents present on the core structure. researchgate.netbilecik.edu.tr

Systematic examinations of Vilsmeier-Haack reactions on N-substituted 4-phenyl-2-aminothiazole derivatives have revealed significant structural selectivity. researchgate.netbilecik.edu.tr Depending on the nature of the substituent on the 2-amino group, formylation can occur at different positions, including the C5 position of the thiazole ring, the phenyl group, or the amino group itself. researchgate.netbilecik.edu.trunibocconi.it In some cases, instead of formylation, compounds containing N,N-dimethylformimidamide groups are formed. researchgate.netbilecik.edu.tr When the C5 position of the thiazole ring is formylated, the resulting aldehyde products have been characterized and confirmed through various spectroscopic techniques and X-ray crystallography. unibocconi.it

Table 1: Vilsmeier-Haack Formylation of Substituted 4-Phenyl-2-aminothiazole Derivatives This table summarizes typical outcomes of the Vilsmeier-Haack reaction on related thiazole compounds, illustrating the principle of regioselectivity.

| Starting Material | Reagents | Primary Product | Reference |

| N,N'-Benzoyl protected 4-phenyl-2-aminothiazole | POCl₃ / DMF | (E)-N'-(5-formyl-4-phenylthiazol-2-yl)-N,N-dimethylformimidamide | unibocconi.it |

| N-Phenyl substituted 4-phenyl-2-aminothiazole | POCl₃ / DMF | N-phenyl-N-(4-phenylthiazol-2-yl)formamide | unibocconi.it |

| 4-Phenyl-N-2-aminothiazole derivatives | POCl₃ / DMF | Selective formylation of thiazole ring, phenyl group, or amino group | researchgate.netbilecik.edu.tr |

Nucleophilic Substitution Reactions

The this compound scaffold can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com These reactions can potentially occur on either the thiazole or the pyridine (B92270) rings. smolecule.com The specific conditions and the nature of the nucleophile determine the outcome of the reaction. For example, the synthesis of related N-(pyridin-2-yl)thiazole-5-carboxamides has been optimized through nucleophilic substitution reactions using 2-nitropyridine (B88261) as a starting material, which is later reduced. aip.org Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve nucleophilic substitution. smolecule.com

Reactions Involving Functional Groups on the Thiazole Core

The functionalization of the this compound core opens up pathways for more complex chemical transformations, including the synthesis of fused heterocyclic systems and Schiff bases. These reactions typically begin with a derivative of the parent compound, such as a 2-aminothiazole (B372263). nih.govresearchgate.net

Derivatives of 4-phenylthiazole (B157171) are valuable precursors for constructing fused heterocyclic systems, which are prominent in medicinal chemistry. sciforum.netbohrium.comarkat-usa.org For example, 2-amino-4-phenylthiazole (B127512) can be used in a series of heterocyclization reactions to produce fused pyran, pyridine, and other thiazole derivatives. oalib.com One common strategy involves the reaction of a functionalized thiazole with bifunctional reagents to build a new ring. For instance, a 2-amino-4-phenylthiazole derivative can react with phenyl isothiocyanate to form a thiourea (B124793), which can then be cyclized to create fused systems like pyrano[2,3-d]thiazoles. iaea.org Similarly, reactions with active halogen-containing compounds can lead to the formation of other complex thiazole derivatives. researchgate.net

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. juniperpublishers.comekb.eg In the context of thiazole chemistry, 2-amino-4-phenylthiazole is a common starting material for synthesizing Schiff bases. researchgate.netmdpi.comjpionline.org The reaction involves the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of an aldehyde, followed by dehydration. chemicalbook.com These reactions are often carried out in solvents like ethanol (B145695), sometimes with a catalytic amount of acid. ekb.egjpionline.org A wide variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of thiazole-containing Schiff bases. researchgate.netekb.eg

Table 2: Synthesis of Schiff Bases from 2-Amino-4-phenylthiazole Derivatives This table provides examples of Schiff base formation reactions.

| Amine Reactant | Aldehyde Reactant | Reaction Conditions | Product Type | Reference |

| 4-Phenyl-2-aminothiazole | Substituted Benzaldehydes | Ethanol, Reflux | 2-(Arylideneamino)-4-phenylthiazole | researchgate.net |

| 2-Amino-4-substituted phenyl thiazoles | Various Aryl Aldehydes | Microwave Irradiation (200 W) | 2-(Arylideneamino)-4-arylthiazole | jpionline.org |

| 2-Aminothiazole | Aromatic Aldehydes | Mild Conditions | Thiazolyl Schiff Base | chemicalbook.com |

| 2-Amino-4-(p-hydroxyphenyl)thiazole | 2-Hydroxybenzaldehyde | Ethanol, Reflux | 2-((2-Hydroxybenzylidene)amino)-4-(4-hydroxyphenyl)thiazole | ekb.eg |

Investigations into Regioselectivity in Chemical Transformations

Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of the chemical transformation of this compound and its derivatives. As discussed, electrophilic substitution, such as Vilsmeier-Haack formylation, predominantly occurs at the C5 position of the thiazole ring, as the C2 and C4 positions are blocked. ijper.orgacs.orgresearchgate.net

However, the Vilsmeier-Haack reaction itself provides a clear example of how regioselectivity can be influenced by the substituent pattern of the starting material. researchgate.netbilecik.edu.tr Studies on N-substituted 4-phenyl-2-aminothiazoles have shown that the site of formylation can be directed to the thiazole ring, the N-substituent, or the phenyl ring based on the electronic and steric nature of the protecting group on the amine. researchgate.netunibocconi.it For instance, with an N-phenyl substituent, formylation occurs on the amine nitrogen rather than the thiazole ring, yielding N-phenyl-N-(4-phenylthiazol-2-yl)formamide. unibocconi.it In contrast, other protecting groups can direct the formylation to the C5 position of the thiazole. unibocconi.it This tunable reactivity underscores the importance of substituent effects in directing the outcomes of chemical transformations on this heterocyclic core.

Coordination Chemistry of 4 Phenyl 2 4 Pyridyl Thiazole Ligands

Thiazole-Pyridyl Ligands in Metal Complex Formation

Thiazole-pyridyl based ligands are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The unique electronic and structural features of these ligands, including the presence of both hard and soft donor atoms, make them versatile for the synthesis of coordination polymers, metal-organic frameworks, and discrete molecular complexes.

The coordination versatility of 4-Phenyl-2-(4-pyridyl)thiazole stems from the presence of multiple potential donor sites. The thiazole (B1198619) ring itself is a five-membered heteroaromatic system containing both a sulfur atom, which is considered a soft base, and a nitrogen atom, which acts as a hard base. uni.lu This dual nature allows thiazole-based ligands to coordinate effectively with a wide range of metal ions, from hard to soft acids. uni.lu

The pyridyl group attached at the 2-position of the thiazole ring introduces an additional hard nitrogen donor atom. This nitrogen is a well-established coordination site in a vast number of metal complexes. Consequently, this compound can act as a multidonor ligand, with the potential to bind metal ions through the thiazole nitrogen, the thiazole sulfur, and the pyridine (B92270) nitrogen. The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

The arrangement of the nitrogen atoms in the pyridyl and thiazole rings of this compound makes it an excellent candidate for chelation. When both the pyridine nitrogen and the thiazole nitrogen coordinate to the same metal center, a stable five-membered chelate ring is formed. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.

Pyridyl-thiazole scaffolds have been shown to act as bidentate chelating ligands in numerous metal complexes. For instance, related thiazole-pyridine based ligands have been used to form stable complexes with various transition metals, where the ligand coordinates in a bidentate fashion through the pyridine and thiazole nitrogen atoms. In some cases, these ligands can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The phenyl group at the 4-position of the thiazole ring can further influence the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiazole-pyridyl ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Thiazole-pyridyl ligands have been successfully used to synthesize complexes with a wide array of transition metal ions. While specific studies on this compound are limited, the coordination chemistry of analogous compounds provides insight into its expected behavior. For example, various thiazole and pyridine-containing ligands have been shown to form stable complexes with Co(II), Cu(II), Ni(II), and Zn(II). researchgate.netnih.gov The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal chloride, nitrate, or acetate (B1210297) salt in a solvent such as ethanol (B145695), methanol, or acetonitrile. nih.gov

The stoichiometry of the resulting complexes can vary, with common ratios being 1:1, 1:2, or 2:1 (metal:ligand), leading to different coordination geometries. For instance, octahedral, tetrahedral, and square planar geometries are commonly observed in complexes of these metal ions with N-heterocyclic ligands. The specific geometry is influenced by the coordination number of the metal ion, the steric bulk of the ligand, and the nature of any counter-ions or solvent molecules that may also be coordinated to the metal center. Research on related systems suggests that this compound would likely form stable complexes with the aforementioned transition metals, potentially exhibiting a range of coordination modes and geometries.

The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques to elucidate their structure and bonding.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the ligand and its complexes in solution. Upon coordination to a paramagnetic metal ion, significant broadening and shifting of the proton and carbon signals of the ligand are expected. For diamagnetic metal complexes, such as those of Zn(II) and Cd(II), the changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide valuable information about the binding sites. Protons and carbons near the coordination site will experience the most significant changes in their electronic environment and thus the largest chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the vibrational modes of the ligand and to observe changes upon complexation. The stretching frequencies of the C=N and C-S bonds within the thiazole and pyridine rings are particularly informative. A shift in these vibrational bands to higher or lower wavenumbers upon coordination to a metal ion can confirm the participation of the nitrogen and/or sulfur atoms in bonding. For example, a shift in the C=N stretching vibration of the pyridine ring to a higher frequency is often indicative of coordination through the pyridine nitrogen.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand and its metal complexes in the UV-Vis region provide information about the electronic transitions. The ligand is expected to show intense absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic rings. Upon complexation with transition metals, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The position and intensity of these bands can provide information about the coordination geometry around the metal ion.

High-Resolution Mass Spectrometry (HRMS): HRMS is a crucial technique for determining the exact mass and elemental composition of the synthesized complexes, confirming their stoichiometry.

Electron Spin Resonance (ESR) Spectroscopy: For complexes with paramagnetic metal ions such as Cu(II), Mn(II), and some Co(II) and Ni(II) species, ESR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center.

The following table summarizes typical spectroscopic data observed for related thiazole-pyridyl metal complexes.

| Spectroscopic Technique | Ligand (Typical Observations) | Metal Complex (Typical Observations) |

| ¹H NMR | Sharp signals for aromatic protons. | Broadened and shifted signals for paramagnetic complexes; downfield shifts of protons near coordination site for diamagnetic complexes. |

| ¹³C NMR | Sharp signals for aromatic carbons. | Broadened and shifted signals for paramagnetic complexes; shifts in carbon signals adjacent to donor atoms for diamagnetic complexes. |

| FT-IR | Characteristic C=N and C-S stretching bands. | Shifts in C=N and C-S stretching frequencies, indicating coordination. Appearance of new bands corresponding to metal-ligand vibrations. |

| UV-Vis | Intense π→π* and n→π* transitions in the UV region. | Ligand-based transitions may be shifted. Appearance of d-d and/or charge-transfer bands in the visible region. |

The table below presents representative crystallographic data for a related thiazole-based ligand and its metal complex to illustrate the type of information obtained from such studies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Related Thiazole Ligand | Triclinic | P-1 | 7.209 | 7.800 | 8.670 | 91.41 | 90.48 | 100.95 |

| Related Ni(II) Complex | Monoclinic | P2₁/n | 8.257 | 13.097 | 23.384 | 90 | 94.69 | 90 |

Data for related compounds are presented for illustrative purposes.

Structural Geometry and Coordination Modes of Metal Complexes

The coordination of this compound and related ligands to metal centers can result in a range of geometries, primarily dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. The nitrogen atoms of the pyridine and thiazole rings are the primary donor sites, allowing the ligand to act in a monodentate or bidentate fashion.

Octahedral Geometry:

Octahedral coordination is a common geometry for transition metal complexes with pyridyl-thiazole based ligands, typically involving a central metal ion coordinated to six donor atoms. In complexes with ligands analogous to this compound, this geometry is often achieved through the coordination of two or three bidentate ligands, or a combination of the ligand and other co-ligands such as water, halides, or carboxylates.

For instance, in complexes of the related ligand 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole, cobalt(II) and nickel(II) have been observed to adopt octahedral geometries. In a cobalt(II) complex, the central metal ion is coordinated to two nitrogen atoms from two different pyridyl-thiazole ligands and four oxygen atoms from coordinated water molecules. researchgate.net Similarly, a nickel(II) complex with the same ligand, in the presence of 4,4'-oxybis(benzoic acid) as a co-ligand, also displays a distorted octahedral environment. researchgate.net

The crystal structure of a copper(II) complex with 2,5-bis(2-pyridyl)-1,3,4-thiadiazole, another analogous ligand, reveals an elongated octahedral geometry. The equatorial positions are occupied by the nitrogen atoms of two ligands, while the axial positions are taken by two thiocyanate (B1210189) anions. researchgate.net

Below is a table summarizing representative bond lengths and angles for octahedral complexes with ligands analogous to this compound.

| Metal Ion | Ligand | M-N (Å) | M-O/X (Å) | N-M-N Angle (°) |

| Co(II) | 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole | 2.15 - 2.20 | 2.10 - 2.15 (H₂O) | ~90 and ~180 |

| Ni(II) | 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole | 2.05 - 2.15 | 2.00 - 2.10 (carboxylate) | ~90 and ~180 |

| Cu(II) | 2,5-bis(2-pyridyl)-1,3,4-thiadiazole | ~2.00 (equatorial) | ~2.50 (axial, SCN) | ~90 and ~180 |

Tetrahedral Geometry:

Tetrahedral geometry, where the central metal ion is coordinated to four ligands, is also observed in complexes with pyridyl-thiazole type ligands, particularly with d¹⁰ metal ions like zinc(II) or when steric hindrance prevents the formation of higher coordination numbers.

The following table presents typical geometric parameters for tetrahedral zinc(II) complexes with related N-heterocyclic ligands.

| Metal Ion | Ligand System | M-N (Å) | M-X (Å) | N-M-N Angle (°) | X-M-X Angle (°) |

| Zn(II) | Pyridine-thiazole derivative | ~2.00 - 2.10 | ~2.20 - 2.30 (Cl) | ~100 - 115 | ~110 - 120 |

| Zn(II) | Phenyl-imidazole derivative | ~2.00 - 2.05 | ~2.20 - 2.25 (Cl) | ~104 | ~111 |

For this compound to act as an N,N,N-tridentate ligand, it would need to be chemically modified to incorporate a third nitrogen donor atom in a suitable position to form a stable chelate complex with a metal ion. A common strategy to achieve this is to link two thiazole or other N-heterocyclic rings to a central pyridine ring, as seen in 2,6-bis(thiazolyl)pyridine or 2,6-bis(pyrazolyl)pyridine systems.

These "pincer" type ligands are well-known for their ability to form stable complexes with a variety of transition metals, often resulting in a meridional coordination of the three nitrogen atoms to the metal center. This coordination mode can enforce specific geometries and impart unique electronic and catalytic properties to the metal complexes.

For example, the ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine acts as a coplanar tridentate nitrogen-donor ligand, forming complexes with zinc(II) and copper(II). mdpi.com Similarly, 2,6-bis(2,6-diethylphenyliminomethyl)pyridine forms heptacoordinated complexes with cobalt(II), nickel(II), copper(II), and zinc(II), where the tridentate ligand occupies three of the coordination sites. nih.gov

The structural parameters of such tridentate complexes are characterized by the "bite angles" of the ligand, which are the angles between the central pyridine nitrogen and the two outer nitrogen donors.

A hypothetical N,N,N-tridentate ligand derived from the this compound scaffold, such as 2,6-bis(4-phenylthiazol-2-yl)pyridine, would be expected to form stable complexes with a range of transition metals. The table below provides expected bond lengths and angles for such a complex based on data from analogous tridentate N-donor ligands.

| Metal Ion | Ligand System | M-N_pyridyl (Å) | M-N_outer (Å) | N_pyridyl-M-N_outer Angle (°) |

| Fe(II) | 2,6-bis(pyrazolyl)pyridine | ~1.90 - 2.00 | ~2.10 - 2.20 | ~75 - 85 |

| Co(II) | 2,6-bis(iminomethyl)pyridine | ~2.10 - 2.20 | ~2.20 - 2.30 | ~70 - 80 |

| Ni(II) | 2,6-bis(pyrazolyl)pyridine | ~2.00 - 2.10 | ~2.10 - 2.20 | ~75 - 85 |

Based on a comprehensive search for advanced theoretical and computational investigations specifically focused on the chemical compound “this compound,” it has been determined that detailed, publicly available research data for the specified analyses (Density Functional Theory and Molecular Docking Simulations) are not available.

The search yielded numerous studies on related thiazole and pyridine derivatives, which utilize the methodologies requested in the outline, such as DFT for geometry optimization, electronic structure analysis, and the calculation of reactivity descriptors, as well as molecular docking simulations to assess protein-ligand interactions. nih.govresearchgate.netnih.govnih.govnih.govrsc.org These studies confirm that the outlined computational approaches are standard practice for characterizing novel compounds.

However, no specific scientific literature could be found that reports the results of these analyses for the exact molecule, this compound. Therefore, it is not possible to provide scientifically accurate data for its optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential, quantum chemical reactivity descriptors, or its specific interactions and binding affinities with any protein targets.

To fulfill the user's request, which strictly requires focusing solely on this compound and adhering to the provided outline, the specific data from dedicated research on this compound is necessary. Without such data, generating the requested article would lead to speculation or the inaccurate representation of data from other molecules, which would violate the core requirement for scientific accuracy.

Advanced Theoretical and Computational Investigations of 4 Phenyl 2 4 Pyridyl Thiazole

Investigation of Intramolecular Charge Transfer (ICT) Interactions

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules with electron-donating and electron-accepting groups, where electronic charge is transferred from the donor to the acceptor upon photoexcitation. The study of ICT is crucial for the development of fluorescent probes, sensors, and materials for nonlinear optics.

Specific investigations into the intramolecular charge transfer (ICT) interactions within 4-Phenyl-2-(4-pyridyl)thiazole have not been found in the reviewed literature. Research has been conducted on the ICT properties of other pyridyl-thiazole derivatives, where substituents and solvent polarity were shown to influence the charge transfer processes nih.gov. However, a detailed photophysical study and theoretical calculations to characterize the ICT states of this compound are not available.

Exploration of 4 Phenyl 2 4 Pyridyl Thiazole in Materials Science and Engineering

Applications in Polymer Chemistry

The incorporation of 4-phenyl-2-(4-pyridyl)thiazole and its derivatives into polymer structures offers a pathway to imbue these macromolecules with novel functionalities. One significant application lies in the development of fluorescent chemosensors. For instance, derivatives such as 4-pyridyl-5-hydroxyethyl-thiazole have been functionalized with monomeric units, like acryloyl or styryl substituents. These functionalized thiazoles can then be covalently integrated into a polymer matrix, such as polystyrene, through radical-initiated polymerization. This approach has been successfully employed to create polymer films that act as fluorescent sensors for the detection of organophosphate nerve agent simulants. The polymer matrix provides a robust and solvent-free platform for the sensor, making it practical for real-world applications like vapor-phase detection or on-test-strip analysis.

While direct polymerization of this compound itself is not widely documented, the synthesis of conducting polymers from related heterocyclic monomers like pyrrole and thiophene is a well-established field. These polymers, which possess a conjugated backbone of alternating single and double bonds, exhibit electronic conductivity. The synthesis of such polymers can be achieved through chemical or electrochemical methods. Given the conjugated nature of the this compound core, it represents a potential monomer for the synthesis of novel conductive or semi-conductive polymers with unique optical and electronic properties.

Role in the Production of Dyes and Pigments

The thiazole (B1198619) moiety is a key component in the synthesis of a variety of dyes, particularly azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The general synthesis of azo dyes involves a diazotization reaction of a primary aromatic or heterocyclic amine, followed by a coupling reaction with an electron-rich substrate.

Derivatives of 4-phenylthiazole (B157171), such as 2-amino-4-phenylthiazole (B127512), serve as important precursors in this process. The amino group on the thiazole ring can be diazotized using reagents like nitrosyl sulfuric acid. The resulting diazonium salt is then coupled with various aromatic compounds, such as tertiary amines or phenolic derivatives, to produce a wide range of bisazo disperse dyes. These dyes have been successfully applied to polyester fabrics, exhibiting a spectrum of colors from light yellow to dark red with good fastness properties. The specific shade and performance of the dye can be tuned by modifying the substituents on the coupling component.

For example, 2-amino-4-(4'-chlorophenyl)-1,3-thiazole has been used to synthesize monoazo dyes, which are then further diazotized and coupled with different substituted tertiary amines to create a library of bisazo dyes. These dyes have demonstrated moderate to good light and washing fastness on polyester fabrics. The inherent thermal stability and versatile color properties of thiazole-based azo dyes make them valuable in the textile industry.

Luminescent Properties and Functional Materials Development

The this compound scaffold possesses inherent luminescent properties, making it a promising candidate for the development of various functional materials. The electronic structure, arising from the conjugation between the phenyl, thiazole, and pyridyl rings, allows for efficient absorption of light and subsequent emission in the visible region of the electromagnetic spectrum.

A study on isomeric 2-pyridyl 4-aryl thiazoles revealed that the 4-pyridyl isomers, including this compound, exhibit notable photophysical properties. The luminescent quantum yield, a measure of the efficiency of the fluorescence process, can be significantly influenced by substituents on the phenyl ring. For instance, the introduction of an electron-donating methoxy group at the para-position of the phenyl ring in a 4-pyridyl isomer has been shown to result in a high luminescence quantum yield. This tunability of luminescent properties through chemical modification is a key advantage in the design of functional materials.

The luminescent properties of this compound and its derivatives are often sensitive to their local chemical environment, a characteristic that is exploited in the development of molecular sensors. The nitrogen atoms in the thiazole and pyridine (B92270) rings can act as binding sites for metal ions, leading to changes in the compound's fluorescence.

A derivative, 4-phenyl-2-(2-pyridyl)thiazole (2-PTP), has been demonstrated as a "turn-on" fluorescent sensor for iron(III) ions (Fe³⁺) with good selectivity and reversibility acs.org. The binding of Fe³⁺ to the 2-PTP molecule restricts intramolecular rotation, leading to a significant enhancement of fluorescence. This same compound also exhibits pH-dependent dual-emission, making it a viable fluorescent sensor for pH acs.org. The protonation of the pyridine nitrogen at low pH alters the electronic structure and, consequently, the fluorescence emission.

The broader class of thiazole derivatives has been extensively reviewed as chemosensors for a variety of heavy metal ions, including Cd²⁺, Co²⁺, Cr³⁺, Ag⁺, Cu²⁺, Hg²⁺, Ni²⁺, Pb²⁺, and Zn²⁺. The interaction between the thiazole ring and these metal ions often results in a detectable colorimetric or fluorometric response. While not yet demonstrated for this compound itself, related heterocyclic compounds like 4-(pyrrol-1-yl)pyridine have been shown to act as chemosensors for anions such as nitrite (B80452). The potential for developing sensors for biomolecules also exists, leveraging the specific interactions between the thiazole derivative and biological targets.

The strong fluorescence and charge-transporting capabilities of thiazole-containing compounds make them attractive materials for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). In an OLED, organic materials are used as the emissive layer, where the recombination of electrons and holes leads to the emission of light.

While specific studies detailing the integration of this compound into OLEDs are not widely available in the reviewed literature, the broader class of thiazolo[5,4-d]thiazole derivatives has been explored for such applications. These compounds are noted for their use as electroluminescent materials. In the architecture of an OLED, different organic layers are responsible for hole injection, hole transport, emission, and electron transport. Thiazole derivatives, due to their electronic properties, have been investigated for use in various layers. For instance, some have been proposed as host materials in the emissive layer, where they form a matrix for a dopant emitter. Others have been considered for hole-transporting layers (HTLs) or electron-transporting layers (ETLs), facilitating the movement of charge carriers to the emissive zone. The high thermal stability and potential for forming stable amorphous films are also crucial properties for materials used in OLEDs.

Potential in Liquid Crystals and Molecular Switches

The rigid, rod-like structure of this compound and its derivatives suggests their potential for application in liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The synthesis of homologous series of compounds incorporating a thiazole ring has demonstrated the induction of liquid crystalline phases, such as nematic and smectic phases. The specific mesomorphic behavior is influenced by the molecular structure, including the length of terminal alkoxy chains.

Furthermore, derivatives of this compound have been investigated as molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. Phenylazothiazoles, which incorporate an azo group (-N=N-) linked to a thiazole ring, have been shown to undergo reversible trans-cis isomerization upon irradiation with visible light. This photoisomerization leads to significant changes in the molecule's geometry and electronic properties, which can be harnessed for applications in data storage, molecular machines, and photopharmacology. The trans isomer is typically more stable, but can be converted to the cis isomer with light of a specific wavelength, and the process can often be reversed with light of a different wavelength or by thermal relaxation.

Analysis of Photophysical Behavior of Derivatives

The photophysical properties of this compound are highly dependent on its molecular structure, and can be finely tuned by introducing various substituents onto the phenyl ring. A systematic study of 4-aryl-2-(4-pyridyl)thiazole derivatives provides valuable insights into these structure-property relationships. The key photophysical parameters include the wavelength of maximum absorption (λabs), the wavelength of maximum emission (λem), the Stokes shift (the difference between λem and λabs), and the fluorescence quantum yield (ΦF).

The following table summarizes the photophysical data for this compound and some of its para-substituted derivatives in ethanol (B145695).

| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (%) |

|---|---|---|---|---|---|

| 4a | -H | 326 | 403 | 6300 | 14 |

| 4b | -F | 325 | 402 | 6300 | 15 |

| 4c | -Cl | 330 | 405 | 6000 | 15 |

| 4d | -Br | 332 | 406 | 5900 | 14 |

| 4e | -CH3 | 328 | 404 | 6100 | 17 |

| 4f | -OCH3 | 335 | 408 | 5700 | 21 |

| 4g | -CN | 332 | 410 | 6200 | 12 |

The data indicates that the introduction of electron-donating groups, such as methoxy (-OCH₃), leads to a slight red-shift in both the absorption and emission maxima, and a significant increase in the fluorescence quantum yield. Conversely, an electron-withdrawing group like cyano (-CN) results in a lower quantum yield. This demonstrates the ability to modulate the luminescent properties of the this compound core through rational chemical design.

Catalytic Applications of 4 Phenyl 2 4 Pyridyl Thiazole and Its Complexes

Pyridyl-Thiazole Derivatives as Organic Catalysts

While direct studies on the use of 4-Phenyl-2-(4-pyridyl)thiazole as a standalone organic catalyst are not extensively documented, the broader class of pyridyl-thiazole derivatives has shown potential in organocatalysis. The catalytic activity of these molecules often stems from the interplay between the acidic thiazolium proton and the basic pyridyl nitrogen, which can facilitate a range of chemical transformations.

The thiazole (B1198619) ring, when quaternized to form a thiazolium salt, can act as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts for reactions such as the benzoin condensation, Stetter reaction, and transesterification. The pyridyl substituent in this compound could modulate the electronic properties of the thiazole ring, thereby influencing the stability and reactivity of the corresponding NHC. Furthermore, the basicity of the pyridyl nitrogen could be exploited in cooperative catalytic cycles.

Research on related thiazole derivatives has demonstrated their utility. For instance, various 2,4-disubstituted thiazoles have been synthesized and investigated for their biological and chemical activities. While often explored for their medicinal properties, the structural motifs present in these molecules are relevant to catalysis. The synthesis of novel 2,4-disubstituted-1,3-thiazole derivatives has been reported, with a focus on their anti-Candida activity mdpi.com. Although not a catalytic study, the synthetic methodologies developed can be applied to create a library of pyridyl-thiazole derivatives for screening in organocatalytic reactions.

The eco-friendly, one-pot synthesis of 2,4-disubstituted thiazoles under catalyst- and solvent-free conditions by grinding highlights the accessibility of these compounds researchgate.net. This ease of synthesis is a crucial factor for the development of practical organocatalysts.

Metal-Thiazole Complexes in Catalysis

The coordination of this compound to metal centers can give rise to complexes with diverse and potent catalytic activities. The bidentate nature of the ligand, with potential coordination through both the pyridyl nitrogen and the thiazole nitrogen or sulfur atoms, allows for the formation of stable metal complexes. The electronic properties of the phenyl and pyridyl substituents can be fine-tuned to modulate the catalytic performance of the metal center.

Aerobic oxidation reactions, which utilize molecular oxygen as the ultimate oxidant, are of great interest due to their environmental and economic advantages. Metal complexes of pyridyl-thiazole ligands are promising candidates for catalyzing such reactions. While specific data for this compound complexes in aerobic oxidation is scarce, studies on analogous systems provide valuable insights.

Copper complexes, in particular, have been extensively studied for aerobic oxidation catalysis. For instance, copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) systems have proven to be versatile and practical for the aerobic oxidation of alcohols nih.gov. The ligand environment around the copper center plays a crucial role in the catalytic cycle. A pyridyl-thiazole ligand like this compound could stabilize the copper ion in its various oxidation states (Cu(I) and Cu(II)) and facilitate the electron transfer processes inherent in the catalytic cycle. A proposed mechanism for copper-catalyzed aerobic oxidation of alcohols involves the formation of a Cu(II)-alkoxide intermediate, with the turnover-limiting step depending on the nature of the alcohol substrate nih.gov.

Ruthenium-based catalysts are also highly effective for the aerobic oxidation of alcohols. Efficient aerobic oxidation has been achieved using a biomimetic system involving a ruthenium complex that dehydrogenates the alcohol, with subsequent reoxidation of a quinone mediator by air, catalyzed by a cobalt-salen type complex nih.gov. Ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have also demonstrated high catalytic activity for the oxidation of both primary and secondary alcohols frontiersin.org. The pyridyl moiety of this compound could serve as an effective binding site for ruthenium, creating a catalytically active complex for similar transformations.

Manganese complexes have also been employed for the catalytic oxidation of secondary alcohols using hydrogen peroxide as the oxidant rsc.org. The mechanism is believed to involve a high-valent manganese-oxo species. The coordination of a pyridyl-thiazole ligand could influence the reactivity and selectivity of such a catalyst.

The following table summarizes the catalytic performance of some related metal complexes in the aerobic oxidation of benzyl alcohol, providing a benchmark for the potential activity of this compound complexes.

Table 1: Catalytic Aerobic Oxidation of Benzyl Alcohol by Various Metal Complexes

| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) |

|---|---|---|---|---|---|---|

| (bpy)CuI/TEMPO/NMI | Air | Room Temp. | 0.5 | >99 | >99 | - |

| Ru complex 1 / Quinone / Co-salen | Air | - | 1-2 | High | High | - |

| Ruthenium Porphyrin | O₂ | 140 | - | up to 99 | - | - |

| Copper complexes with redox-active ligands | O₂ | Room Temp. | - | 90-96 | - | - |

Optimizing the catalytic activity and increasing the turnover number (TON) are critical goals in catalyst development. For metal-thiazole complexes, this can be achieved through several strategies:

Ligand Modification: The electronic and steric properties of the this compound ligand can be systematically varied. For example, introducing electron-donating or electron-withdrawing groups on the phenyl or pyridyl rings can modulate the electron density at the metal center, thereby affecting its catalytic activity.

Choice of Metal Center: The nature of the metal ion has a profound impact on the catalytic performance. Screening different transition metals such as copper, ruthenium, rhodium, and manganese with the this compound ligand would be essential to identify the most active combination for a specific reaction. For instance, rhodium-catalyzed homogeneous asymmetric hydrogenation of naphthol derivatives has shown high yields and enantioselectivities, demonstrating the potential of tuning the metal-ligand combination for specific outcomes nih.gov.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and co-catalyst/additive concentration is crucial. For aerobic oxidations, the partial pressure of oxygen can significantly influence the reaction rate and catalyst stability. In some ruthenium-catalyzed systems, the choice of solvent and the presence of additives were found to be crucial for achieving high activity and selectivity nih.gov.

Catalyst Immobilization: Supporting the metal-thiazole complex on a solid support can enhance its stability, facilitate its recovery and reuse, and potentially improve its activity by preventing catalyst deactivation pathways such as dimerization.

The turnover number, which represents the number of substrate molecules converted per molecule of catalyst, is a key metric of catalyst efficiency. High TONs are desirable for practical applications. For example, in the aerobic oxidation of alcohols, some ruthenium-based systems have demonstrated high turnover frequencies nih.gov. Achieving high TONs with this compound complexes would require a systematic optimization of the factors mentioned above.

The following table provides examples of turnover numbers achieved with related catalytic systems, which can serve as a reference for future studies on this compound-based catalysts.

Table 2: Reported Turnover Numbers for Related Catalytic Systems

| Catalytic Reaction | Catalyst System | Turnover Number (TON) |

|---|---|---|

| Aerobic Oxidation of Alcohols | Ruthenium complex 1 / Quinone / Co-salen | High TOF reported |

| Oxidative Kinetic Resolution of Secondary Alcohols | Manganese complex | - |

| Asymmetric Hydrogenation of Naphthol Derivatives | Tethered rhodium-diamine catalysts | - |

Biological Activities and Mechanisms of Action of 4 Phenyl 2 4 Pyridyl Thiazole Analogs in Vitro Studies

Antimicrobial Activity (In Vitro)

Thiazole-containing compounds have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms. The core structure of 4-phenyl-2-(4-pyridyl)thiazole has served as a template for the development of numerous analogs with significant antimicrobial efficacy.

Analogs of this compound have demonstrated notable activity against a spectrum of bacteria. Studies have evaluated these compounds against common Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.

Research into thiazole-based pyrrolidine derivatives showed that a 4-F-phenyl derivative was particularly effective at inhibiting Gram-positive bacteria. biointerfaceresearch.com In one study, this compound exhibited significant zones of inhibition against S. aureus (30.53 ± 0.42 mm) and B. cereus (21.70 ± 0.36 mm) at a concentration of 400 µg. biointerfaceresearch.com Generally, Gram-positive bacteria have shown greater susceptibility to thiazole (B1198619) derivatives than Gram-negative bacteria. nih.gov For instance, a series of N-alkylated ciprofloxacin derivatives with anilide moieties demonstrated strong growth inhibition against B. subtilis compared to E. coli. plos.org Compounds 4e and 4g were highly active against Bacillus subtilis, with zones of inhibition of 40 ± 0.9 mm and 37 ± 1.4 mm, respectively. plos.org Conversely, compounds 4a and 4i were most active against Escherichia coli, showing inhibition zones of 38 ± 0.1 mm and 46 ± 1.8 mm. plos.org

| Compound | Bacterial Strain | Concentration (µg) | Zone of Inhibition (mm) | Source |

|---|---|---|---|---|

| 4-F-phenyl derivative (11) | Staphylococcus aureus | 400 | 30.53 ± 0.42 | biointerfaceresearch.com |

| 4-F-phenyl derivative (11) | Bacillus cereus | 400 | 21.70 ± 0.36 | biointerfaceresearch.com |

| Compound 4e | Bacillus subtilis | Not Specified | 40 ± 0.9 | plos.org |

| Compound 4g | Bacillus subtilis | Not Specified | 37 ± 1.4 | plos.org |

| Compound 4a | Escherichia coli | Not Specified | 38 ± 0.1 | plos.org |

| Compound 4i | Escherichia coli | Not Specified | 46 ± 1.8 | plos.org |

The antifungal properties of 4-phenylthiazole (B157171) analogs have been demonstrated against several pathogenic fungi. A compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), or 31C, showed high-efficiency, broad-spectrum activity. frontiersin.org Its minimum inhibitory concentration (MIC) against various pathogenic fungi ranged from 0.0625 to 4 µg/ml. frontiersin.org Specifically against Candida albicans, the MIC was as low as 0.0625 µg/ml, and at a concentration of 0.5 µg/ml, it exhibited significant fungicidal activity and inhibited biofilm formation. frontiersin.org

Another derivative, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (EM-01D2), also displayed a broad spectrum of fungicidal activity and was effective against C. albicans at concentrations lower than amphotericin B and fluconazole. nih.gov This compound was also found to be active against fluconazole-resistant C. albicans isolates. nih.gov Further investigation revealed that its mechanism of action involves targeting the fungal cell wall. nih.gov Other studies have shown that certain thiazole derivatives exhibit enhanced antifungal activity, with MIC values against strains like Aspergillus fumigatus ranging between 6.25 and 12.5 µg/mL. nih.gov The genus Curvularia, an opportunistic fungus, has also been a subject of susceptibility testing, highlighting the broad interest in identifying effective antifungal agents. knaw.nl

| Compound | Fungal Strain | MIC (µg/ml) | Source |

|---|---|---|---|

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (general) | 0.0625 - 4 | frontiersin.org |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Candida albicans | 0.0625 | frontiersin.org |

| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | Candida albicans | 0.4 - 1.9 | nih.gov |

| Thiazole derivatives with amino or 8-quinolinyl moieties | Aspergillus fumigatus | 6.25 - 12.5 | nih.gov |

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the phenyl and thiazole rings. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the benzene (B151609) ring tends to enhance antibacterial activity. biointerfaceresearch.com For instance, in a series of 4-(p-halophenyl)-thiazolyl compounds, a chloro substituent was found to be crucial for antibacterial activity, while a bromo substituent rendered the compounds inactive. nih.gov

For antifungal activity, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase potency. nih.gov The presence of alkyl and acetyl groups has also been reported to increase antimicrobial activities. researchgate.net Conversely, substitutions with electron-donating groups like methyl and methoxy on the phenyl ring can decrease activity against Gram-negative bacterial strains. nanobioletters.com The linkage of other heterocyclic rings, such as pyrazoline, to the thiazole core also significantly influences the biological activity, with the substituents on these appended rings playing a critical role. nih.gov

Anti-Inflammatory Activity (In Vitro)

Several studies have confirmed the anti-inflammatory potential of 4-phenylthiazole analogs through in vitro assays. The albumin denaturation method is a common technique used to evaluate anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

A series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated using this method. rasayanjournal.co.in Among these, compounds with methyl (6a), nitro (6c), and hydroxyl (6g) substituents on the 4-phenyl ring exhibited good anti-inflammatory activity. rasayanjournal.co.in Specifically, 2-(2,3-dimethylphenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide (6a) and 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide (6c) showed better activity than the standard drug diclofenac sodium at concentrations of 800 µg/ml and 1600 µg/ml. rasayanjournal.co.in For example, compound 6c showed 79.93% inhibition of protein denaturation at 1600 µg/ml. rasayanjournal.co.in Other research confirms that nitro-substituted thiazole derivatives show promising anti-inflammatory effects. wjpmr.com

| Compound | Concentration (µg/ml) | % Inhibition | Source |

|---|---|---|---|

| Compound 6a | 800 | 76.62 | rasayanjournal.co.in |

| Compound 6a | 1600 | 78.81 | rasayanjournal.co.in |

| Compound 6c | 400 | 71.20 | rasayanjournal.co.in |

| Compound 6c | 800 | 75.65 | rasayanjournal.co.in |

| Compound 6c | 1600 | 79.93 | rasayanjournal.co.in |

Anticancer/Antiproliferative Activity (In Vitro)

The potential of 4-phenylthiazole analogs as anticancer agents has been explored through their cytotoxic effects on various human cancer cell lines. These in vitro studies measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Thiazole derivatives have shown efficacy against a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and neuroblastoma (SKNMC) cancers. In one study, a synthesized thiazole derivative (CP1) demonstrated potent activity with IC50 values of 4.8 µg/ml against MCF-7 cells and 4.7 µg/ml against HCT-116 cells. ekb.eg

Another series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives was tested against three human cancer cell lines. nih.gov Compound 4c, featuring a para-nitro substituent, showed the highest activity against the SKNMC neuroblastoma cell line with an IC50 of 10.8 ± 0.08 µM. nih.gov Compound 4d, with a meta-chlorine, was most effective against the Hep-G2 liver cancer cell line (IC50 = 11.6 ± 0.12 µM). nih.gov The MCF-7 breast cancer cell line was generally the most resistant to the tested compounds in this series. nih.gov

Furthermore, a thiazolo[4,5-d]pyrimidine derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govrasayanjournal.co.inthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), was identified as a highly active compound in the National Cancer Institute's NCI-60 screen. mdpi.com It showed significant growth inhibition against colon cancer cell lines HCT-116 and SW620, and breast cancer cell line MCF-7. mdpi.com

| Compound | Cancer Cell Line | IC50 | Source |

|---|---|---|---|

| CP1 | HCT-116 (Colon) | 4.7 µg/ml | ekb.eg |

| CP1 | MCF-7 (Breast) | 4.8 µg/ml | ekb.eg |

| Compound 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | nih.gov |

| Compound 4d (meta-chlorine) | Hep-G2 (Liver) | 11.6 ± 0.12 µM | nih.gov |

Molecular Targets in Cancer Pathways

Recent research has highlighted the potential of this compound analogs as anticancer agents, with studies pointing towards their interaction with key components of cancer signaling pathways.

RAS p21 Receptor Interaction

The Ras family of small GTPases, including the p21 receptor, are critical regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Certain 4-halogeno-2,5-disubstituted-1,3-thiazole derivatives have been investigated for their ability to inhibit Ras oncogene activity. For instance, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Ras activity in cancer cells, suggesting that this class of compounds could disrupt aberrant Ras signaling, a key driver of tumorigenesis. nih.gov

DNA Binding Properties

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately inducing cancer cell death. Several studies have explored the DNA binding properties of thiazole derivatives. For example, a series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were synthesized and their interaction with calf thymus DNA (CT-DNA) was investigated. nih.gov Compounds incorporating thienyl and pyridyl moieties demonstrated good binding characteristics towards CT-DNA. nih.gov These findings suggest that some this compound analogs may exert their cytotoxic effects through direct interaction with DNA. nih.gov However, it is important to note that not all thiazole derivatives exhibit this property; one study on a specific 4-phenylthiazole derivative found it to be inactive in terms of DNA binding and cytotoxicity. researchgate.netmdpi.com

Enzyme Inhibition Studies (In Vitro)

The ability of this compound analogs to inhibit specific enzymes is a key aspect of their biological activity.

Inhibition of Human Carbonic Anhydrase Isozymes (hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as hCA IX and XII, are overexpressed in various tumors and are considered important targets for cancer therapy. In contrast, hCA I and II are ubiquitous cytosolic isoforms. A number of studies have demonstrated that sulfonamide-bearing thiazole derivatives can act as potent inhibitors of these enzymes. For instance, a series of N-protected thiazole derivatives showed significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov Another study on novel thiazolone-benzenesulphonamides also reported low nanomolar inhibition of hCA I and hCA II. tandfonline.com These findings indicate that the thiazole scaffold can be effectively utilized to design inhibitors of carbonic anhydrases.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Thiazole Derivatives

| Compound Type | hCA I Inhibition (Ki) | hCA II Inhibition (Ki) | Reference |

|---|---|---|---|

| N-protected thiazole derivatives | 46.85-587.53 nM | 35.01-578.06 nM | nih.gov |

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several studies have reported the AChE inhibitory activity of this compound analogs. For example, N-acyl-4-phenylthiazole-2-amines were found to have a certain inhibitory activity on AChE in vitro. nih.gov Another study on a series of N-acyl-4-(4-aminoalkoxy-phenyl)-thiazole-2-amine derivatives showed that all derivatives were capable of inhibiting AChE, with some exhibiting higher potency than the reference compound tacrine. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by Thiazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 8c (N-Acyl-4-phenylthiazole-2-amine) | 0.51 | nih.gov |

| 4i (N-acyl-4-(4-aminoalkoxy-phenyl)-thiazole-2-amine) | 0.002 | researchgate.net |

Inhibition of Alpha Amylase